Losoxantrone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

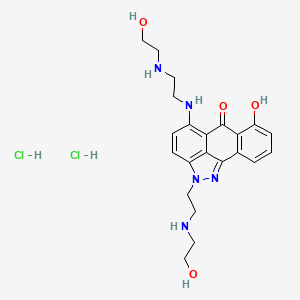

Losoxantrone hydrochloride is an anthrapyrazole compound that has garnered significant attention in the field of oncology. It is primarily recognized for its potential as an antineoplastic agent, showing promise in the treatment of various cancers, including breast cancer, ovarian cancer, and leukemia . The compound functions by intercalating into DNA strands, disrupting the DNA replication process, and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and transcription .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of losoxantrone hydrochloride involves multiple steps, starting with the preparation of the anthrapyrazole core. This core is synthesized through a series of condensation reactions involving anthracene derivatives and hydrazine . The final product is obtained by reacting the anthrapyrazole core with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product . The use of high-performance liquid chromatography (HPLC) is common in the purification process to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Losoxantrone hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone derivatives back to the original anthrapyrazole structure.

Substitution: Nucleophilic substitution reactions can occur at the amino groups of the anthrapyrazole core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various quinone derivatives, reduced anthrapyrazole compounds, and substituted anthrapyrazole derivatives .

Aplicaciones Científicas De Investigación

Breast Cancer

Losoxantrone has been evaluated in several clinical trials for breast cancer treatment:

- Phase II Trials : In one study involving previously untreated metastatic breast cancer patients, losoxantrone demonstrated a response rate of approximately 63% , with notable efficacy compared to standard treatments .

- Toxicity Profile : The most common dose-limiting toxicities observed were leukopenia and neutropenia. Alopecia was reported in about 40% of patients, while acute cardiotoxicity was minimal .

Prostate Cancer

Losoxantrone has also shown promise in hormone-refractory metastatic prostate cancer:

- Response Rates : A study indicated a response rate of 22% among patients treated with losoxantrone .

Other Cancers

While losoxantrone has demonstrated significant activity in breast and prostate cancers, its efficacy appears limited in other malignancies such as non-small cell lung cancer and colorectal cancer .

Table 1: Summary of Clinical Trials Involving this compound

| Cancer Type | Study Phase | Response Rate | Common Toxicities |

|---|---|---|---|

| Metastatic Breast | Phase II | 63% | Leukopenia, Neutropenia |

| Hormone-Refractory Prostate | Phase II | 22% | Mild Myelosuppression |

| Non-Small Cell Lung | Phase II | Limited Activity | N/A |

Case Studies

-

Case Study in Metastatic Breast Cancer :

- A cohort of 50 patients received losoxantrone at a dosage of 55 mg/m². The study reported a median progression-free survival of 6 months with manageable side effects primarily involving hematologic toxicity.

-

Case Study in Hormone-Refractory Prostate Cancer :

- In a trial involving 30 patients, losoxantrone was administered with a notable reduction in PSA levels observed in 7 out of 30 participants, indicating potential effectiveness in this subgroup.

Mecanismo De Acción

Comparación Con Compuestos Similares

Propiedades

Número CAS |

88303-61-1 |

|---|---|

Fórmula molecular |

C22H28ClN5O4 |

Peso molecular |

461.9 g/mol |

Nombre IUPAC |

6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one;hydrochloride |

InChI |

InChI=1S/C22H27N5O4.ClH/c28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29;/h1-5,23-25,28-30H,6-13H2;1H |

Clave InChI |

GDNYMYIKZYXFET-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.Cl.Cl |

SMILES canónico |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

88303-61-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

7-hydroxy-2(2-((2-hydroxyethyl) amino) ethyl)5-(2-((2-hydroxyethyl)amino)ethyl)amino anthra(1,9-cd)pyrazole-6(2H)-one anthrapyrazolone Biantrazole CI 941 CI-941 DuP 941 DUP-941 losoxantrone NSC 357885 PD 113785 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.